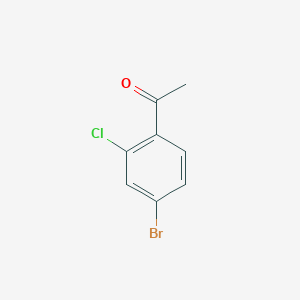

1-(4-Bromo-2-chlorophenyl)ethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKIWOVJASCUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574181 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252561-81-2 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252561-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Organic Synthesis and Medicinal Chemistry

1-(4-Bromo-2-chlorophenyl)ethanone serves as a crucial building block in the realms of organic synthesis and medicinal chemistry. Its chemical structure, featuring bromine and chlorine atoms at specific positions on the phenyl ring, along with a reactive ketone group, allows for a variety of chemical modifications. This makes it a valuable starting material for constructing more complex molecular architectures.

In organic synthesis, the compound is particularly utilized for the creation of heterocyclic compounds. For instance, it is a key precursor in the synthesis of substituted pyrazoles. uni.lu Pyrazole (B372694) scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active agents. The synthesis often involves the reaction of the ethanone (B97240) derivative with other reagents to form the pyrazole ring system. uni.luorganic-chemistry.org One example includes its use in the preparation of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole. uni.lu

Furthermore, this ketone is employed in the synthesis of pyrano[2,3-c]pyrazoles. These fused heterocyclic systems are being investigated for their potential as kinase inhibitors, a class of drugs that can interfere with cancer cell signaling pathways. nih.gov For example, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, a related pyrazolone, is used in multi-component reactions to create these complex structures, highlighting the utility of such substituted phenyl ketones in generating libraries of potential therapeutic agents. nih.gov The development of androgen receptor antagonists and their intermediates is another area where related bromo-chloro-substituted phenyl compounds are employed, indicating the broader importance of this substitution pattern in drug discovery. google.com

Scope and Objectives of Current Research Endeavors on 1 4 Bromo 2 Chlorophenyl Ethanone

Novel Synthetic Routes and Optimization Strategies for this compound

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene (B44181). This reaction typically involves treating the disubstituted benzene (B151609) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Optimization of this synthesis focuses on several key parameters:

Choice of Catalyst: While aluminum chloride (AlCl₃) is a traditional and effective catalyst, its hygroscopic nature and the generation of corrosive byproducts necessitate exploration of alternatives. Other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed, sometimes offering milder reaction conditions.

Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. Common solvents include carbon disulfide (CS₂), nitrobenzene, or chlorinated hydrocarbons like dichloromethane (B109758) (DCM). Optimization involves selecting a solvent that effectively dissolves the reactants and catalyst complex without participating in side reactions.

Temperature and Reaction Time: Precise control over the reaction temperature is crucial. Friedel-Crafts acylations are often run at low temperatures (0–5 °C) to minimize the formation of polysubstitution products and other isomers. google.com The reaction time is monitored using techniques like Thin-Layer Chromatography (TLC) to ensure the reaction proceeds to completion without significant degradation of the product. chemicalbook.com

A typical laboratory procedure involves the slow addition of the acetylating agent to a cooled mixture of 1-bromo-3-chlorobenzene and the Lewis acid catalyst in an appropriate solvent under an inert atmosphere to prevent moisture contamination. google.comchemicalbook.com Post-reaction workup involves quenching the reaction mixture with ice-cold acid, followed by extraction and purification, often through recrystallization or column chromatography.

Catalytic Approaches in the Formation of this compound Precursors

The synthesis of the key precursor, 1-bromo-3-chlorobenzene, and other related starting materials often relies on advanced catalytic methods. For instance, the introduction of amino groups to create analogues like 1-(4-amino-2-chlorophenyl)ethanone (B1281548) can be achieved through copper-catalyzed cross-coupling reactions. researchgate.net A sulfonato–Cu(salen) complex has been shown to be effective in catalyzing the reaction between 1-(4-bromophenyl)ethanone and aqueous ammonia. researchgate.net Similarly, the synthesis of 4-aminoacetophenones from 1-(4-bromophenyl)ethanone has been accomplished using a CuI/N,N'-dimethyl ethylenediamine (B42938) catalyst system. researchgate.net

For the core Friedel-Crafts acylation, heterogeneous catalysts are gaining attention as greener alternatives to traditional homogeneous Lewis acids. Zeolites, such as Hβ zeolite, have demonstrated efficacy in catalyzing acylation and cyclization reactions under solvent-free conditions, offering advantages in terms of catalyst recovery and reuse. rsc.org

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The primary challenge in the synthesis of this compound via Friedel-Crafts acylation is controlling the regioselectivity. The starting material, 1-bromo-3-chlorobenzene, has two deactivating, ortho-, para-directing halogen substituents.

The chloro group at position 3 is an ortho-, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

The bromo group at position 1 is also an ortho-, para-director, directing to positions 2, 4, and 6.

The acetyl group (an electrophile) will preferentially add to the position that is least sterically hindered and most electronically activated (or least deactivated). The positions ortho to the halogens (2 and 6) are activated by both. However, the position para to the chloro group (position 6) and ortho to the bromo group is sterically hindered. The position para to the bromo group (position 4) is also ortho to the chloro group. This position is electronically favorable and less sterically hindered than the positions between the two halogens. Therefore, the acylation occurs predominantly at the 4-position relative to the bromine atom, yielding the desired this compound isomer. Careful control of reaction conditions is essential to maximize the yield of this specific regioisomer. rsc.orgrsc.org

Stereoselectivity: The product, this compound, is achiral. However, it serves as a precursor for chiral molecules. For example, reduction of the ketone functionality can create a chiral secondary alcohol. Stereoselective reduction can be achieved using chiral reducing agents or catalysts to yield a specific enantiomer. Similarly, reactions involving the enolate form of the ketone can create a new stereocenter at the alpha-position. The principles of stereoselective synthesis, such as using chiral auxiliaries or catalysts, would be applied in these subsequent transformations. nih.govmdpi.comyoutube.com

Green Chemistry Principles in the Sustainable Production of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. ejcmpr.com This involves using less hazardous materials, developing energy-efficient processes, and minimizing waste.

Solvent-Free and Environmentally Benign Reaction Systems

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. ejcmpr.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often by heating a mixture of the solid reactants, can significantly reduce waste. The use of solid acid catalysts like zeolites can facilitate such solvent-free acylations. rsc.org

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While Friedel-Crafts reactions are traditionally incompatible with water, related multi-component reactions for synthesizing complex molecules like 1,4-diketones have been successfully performed in aqueous, catalyst-free conditions. rsc.org

Reusable Reaction Media: Novel media like eutectogels derived from simple carbohydrates can serve as confined, reusable reaction environments, enhancing regioselectivity and simplifying product isolation. rsc.org

Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques

Alternative energy sources are a cornerstone of green synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. arkat-usa.orgmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. uns.ac.id This technique has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds from ketone precursors and Mannich base formations. arkat-usa.orgresearchgate.netnih.gov For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, leading to substantial energy savings. uns.ac.idbeilstein-journals.org

| Method | Reaction Time | Yield | Energy Source |

|---|---|---|---|

| Conventional Heating | 3 hours | 94.61% | Hotplate/Oil Bath |

| Microwave Irradiation | 45 seconds | 89.39% | Microwave (140W) |

Ultrasound-Promoted Synthesis (Sonochemistry): The application of high-frequency ultrasound waves can induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.govnih.gov Sonication has been shown to promote the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles and can enable reactions that are difficult to achieve under silent (non-irradiated) conditions. mdpi.comnih.govsemanticscholar.org The use of ultrasound can also be combined with green solvents like water or solvent-free conditions to create highly efficient and environmentally friendly protocols. mdpi.com

Reaction Mechanisms and Reactivity Profiles of this compound

The reactivity of this compound is dictated by its functional groups: the ketone, the activated methyl group, and the substituted aromatic ring.

Synthesis Mechanism (Electrophilic Aromatic Substitution): The formation via Friedel-Crafts acylation proceeds through a classic electrophilic aromatic substitution mechanism.

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion ([CH₃CO]⁺).

Electrophilic Attack: The π-electron system of the 1-bromo-3-chlorobenzene ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack occurs preferentially at the 4-position due to the combined directing effects of the bromo and chloro substituents.

Deprotonation: A weak base, typically [AlCl₄]⁻, removes the proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Reactivity Profile:

Ketone Carbonyl Group: The carbonyl carbon is electrophilic and is a site for nucleophilic attack. It can undergo a variety of reactions, including:

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) will convert the ketone to a secondary alcohol, 1-(4-bromo-2-chlorophenyl)ethanol.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, a common reaction for acetophenones. orgsyn.org

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

α-Carbon (Methyl Group): The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 19-20) and can be removed by a suitable base (e.g., sodium ethoxide, LDA) to form an enolate ion. This enolate is a powerful nucleophile and can participate in:

Aldol Condensation: Reacting with other carbonyl compounds.

Alkylation: Reacting with alkyl halides.

Halogenation: Under basic or acidic conditions, the α-carbon can be halogenated.

Aromatic Ring: The aromatic ring, being substituted with electron-withdrawing halogens, is deactivated towards further electrophilic substitution. However, it can undergo nucleophilic aromatic substitution (SNAr), especially if a strong electron-withdrawing group is present. The bromo and chloro substituents themselves can be replaced under specific catalytic conditions (e.g., Buchwald-Hartwig amination, Suzuki coupling) to form more complex derivatives. The mechanism for substitution of the halogens would likely be SNAr rather than an SN1 or SN2 pathway, which is typical for haloalkanes. youtube.com

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, although the presence of deactivating chloro and bromo substituents, as well as the acetyl group, significantly influences the regioselectivity and reaction conditions.

Aromatic rings are typically nucleophilic; however, the presence of electron-withdrawing groups can render them electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org For a nucleophilic attack to occur on an aryl halide, the ring must be electron-deficient. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In this compound, the acetyl group, being a deactivating group, along with the halogens, makes the ring electron-poor and thus a candidate for such reactions.

While direct nucleophilic substitution of the halogens on the aromatic ring by common nucleophiles is not widely reported for this specific molecule under standard conditions, palladium-catalyzed cross-coupling reactions provide a powerful tool for achieving this transformation. These reactions proceed via a different mechanism involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For instance, the bromine atom at the C-4 position is more susceptible to substitution than the chlorine atom at the C-2 position in reactions like the Suzuki-Miyaura coupling. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Electrophilic aromatic substitution on the benzene ring is also possible, although the existing substituents will direct the incoming electrophile and influence the reaction rate. The acetyl, chloro, and bromo groups are all deactivating and primarily ortho, para-directing. However, since the para position is occupied by the bromo group and one ortho position is occupied by the chloro group, electrophilic attack would likely be directed to the remaining ortho position (C-6) or the meta position (C-3 or C-5) relative to the acetyl group. The electronic and steric effects of the existing substituents would need to be carefully considered to predict the major product.

Carbonyl Group Transformations and Derivatization Pathways

The carbonyl group of the ethanone (B97240) moiety is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

One of the most common reactions involving the acetyl group is the Claisen-Schmidt condensation, which is used to synthesize chalcones. uns.ac.idchemrevlett.com This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. uns.ac.id For example, this compound can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding chalcone derivatives. uns.ac.idnih.gov These α,β-unsaturated ketones are valuable scaffolds in medicinal chemistry. iqs.edu

The carbonyl group can also serve as an electrophilic center for the synthesis of heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. organic-chemistry.org Specifically, the condensation of this compound with a hydrazine, followed by cyclization, can yield substituted pyrazoles. nih.gov Similarly, reaction with thiosemicarbazide (B42300) produces thiosemicarbazones, which are compounds known for their biological activities. irjmets.comresearchgate.netmdpi.com The general synthesis involves the condensation of a ketone with a thiosemicarbazide, often under reflux in an alcoholic solvent. researchgate.netnih.gov

Furthermore, the carbonyl group can undergo reduction to form the corresponding alcohol. While specific examples for this compound are not prevalent in the provided results, analogous compounds like 2-bromo-1-(4-chlorophenyl)ethanone can be reduced using sodium borohydride (NaBH₄) in ethanol. researchgate.net This suggests that the ketone in this compound could be selectively reduced to a secondary alcohol, 1-(4-bromo-2-chlorophenyl)ethanol, providing another pathway for derivatization.

Below is a table summarizing some of the key carbonyl group transformations of this compound:

| Reaction Type | Reagents | Product Type | Reference |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH, KOH) | Chalcone | uns.ac.idchemrevlett.comnih.gov |

| Pyrazole (B372694) Synthesis | Hydrazine derivative | Pyrazole | organic-chemistry.orgnih.gov |

| Thiosemicarbazone Synthesis | Thiosemicarbazide | Thiosemicarbazone | irjmets.comresearchgate.netmdpi.comnih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | researchgate.net |

Halogen Atom Reactivity and Functional Group Interconversions

The two halogen atoms on the phenyl ring of this compound exhibit differential reactivity, which can be exploited for selective functional group interconversions, particularly through palladium-catalyzed cross-coupling reactions. libretexts.org

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. beilstein-journals.org This allows for selective substitution at the C-4 position. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is a prominent example. libretexts.org In this reaction, this compound can be coupled with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. google.comuwindsor.ca This selectively replaces the bromine atom with an aryl, vinyl, or alkyl group, leaving the chlorine atom intact.

Another important cross-coupling reaction is the Sonogashira reaction, which is used to form carbon-carbon triple bonds. beilstein-journals.org This reaction involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org Again, the higher reactivity of the C-Br bond would favor the selective reaction at the C-4 position of this compound.

The chlorine atom at the C-2 position is less reactive but can also participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. This differential reactivity allows for a stepwise functionalization of the aromatic ring.

The following table summarizes the key reactions involving the halogen atoms of this compound:

| Reaction Type | Reagents | Catalyst/Conditions | Selective Halogen | Product Type | Reference |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd Catalyst, Base | Bromine | Biaryl Ketone | beilstein-journals.orggoogle.comuwindsor.ca |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Bromine | Aryl-alkynyl Ketone | beilstein-journals.org |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of this compound and its analogues.

Multi-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex substituted aromatic systems. youtube.com These techniques reveal through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule. For instance, in aromatic or conjugated systems, the 3-bond coupling (³J) is often stronger than the 2-bond coupling (²J), a rule of thumb that aids in spectral interpretation. youtube.com While specific multi-dimensional NMR data for this compound is not abundant in the public domain, the analysis of related substituted acetophenones demonstrates the power of these methods. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic effects of substituents on the aromatic ring.

A representative, though not identical, example is the analysis of 2-bromo-1-(4-chlorophenyl)ethanone, where the protons on the aromatic ring appear as doublets at δ 7.94 and 7.48 ppm, and the methylene (B1212753) protons of the bromoacetyl group show a singlet at δ 4.42 ppm. The corresponding ¹³C NMR spectrum shows the carbonyl carbon at δ 190.2 ppm and the aromatic carbons at δ 140.5, 132.2, 130.3, and 129.2 ppm, with the methylene carbon at δ 30.4 ppm. rsc.org

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure and dynamics of molecules in their crystalline form. This technique is particularly valuable for studying materials with low solubility or for probing intermolecular interactions that are averaged out in solution-state NMR. For organic solids with aromatic groups, anisotropic bulk magnetic susceptibility (ABMS) can lead to significant line broadening. rsc.org However, techniques like 2D heteronuclear correlation (HETCOR) can mitigate this effect and enhance spectral resolution. rsc.org

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. For this compound (C₈H₆BrClO), the expected monoisotopic mass is approximately 231.92 g/mol . epa.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In aromatic ketones, common fragmentation pathways include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgwpmucdn.comlibretexts.org For this compound, this could lead to the formation of acylium ions. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification of fragments containing these halogens. wpmucdn.com For instance, a fragment containing one bromine atom will show two peaks of nearly equal intensity separated by two m/z units, while a fragment with one chlorine atom will exhibit two peaks with an intensity ratio of approximately 3:1, also separated by two m/z units. wpmucdn.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.

For this compound, the FT-IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl ring. The spectrum would also feature bands corresponding to C-H stretching of the methyl and aromatic groups, C-C stretching vibrations within the aromatic ring, and C-Br and C-Cl stretching vibrations, which typically appear in the lower frequency region of the spectrum. uantwerpen.be For example, the FT-IR spectrum of the related compound 1-(4-chlorophenyl)ethanone shows characteristic peaks that can be used for comparison. nist.gov Similarly, the IR spectrum of 1-(4-bromophenyl)ethanone provides further comparative data. nist.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the molecule. The combination of both techniques allows for a more complete assignment of the vibrational modes. uantwerpen.be

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.com In the case of this compound, although it lacks traditional hydrogen bond donors, weak C-H···O hydrogen bonds can play a significant role in stabilizing the crystal structure. mdpi.comlibretexts.org These interactions involve a hydrogen atom from a C-H bond acting as a donor and the oxygen atom of the carbonyl group acting as an acceptor. libretexts.org

Halogen Bonding and Other Non-Covalent Interactions

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as the σ-hole, opposite to the covalent bond. The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached.

In a broader context, non-covalent interactions encompass a range of forces, including hydrogen bonds, van der Waals forces, and π-stacking, which collectively dictate the packing of molecules in a crystal lattice. Research into these interactions is critical for understanding and predicting the physical properties of solid-state materials.

Detailed Research Findings

While the crystal structure of this compound itself is not detailed in the available research, a comprehensive crystallographic analysis of the related compound, 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone , offers valuable information. researchgate.net In this molecule, the core structure features a brominated phenyl ring and a chlorinated phenyl ring, providing sites for potential halogen bonding and other interactions.

The crystal structure of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone reveals that the molecules are linked into chains along the b-axis direction primarily through C—H⋯O contacts. researchgate.net Specifically, hydrogen atoms from the methylene group and the chlorophenyl moiety act as donors, while the ketonic oxygen atom serves as the acceptor. researchgate.net The dihedral angle between the least-squares planes of the two aromatic rings is 71.31 (17)°. researchgate.net

Although the study on 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone does not explicitly report on halogen bonding, the presence of bromine and chlorine atoms suggests the potential for such interactions. researchgate.net The geometry of the crystal packing would be a determining factor in whether favorable halogen bond contacts (e.g., Br···O, Cl···O, or Br···Cl) are formed.

Further studies on halogenated acetophenone derivatives interacting with phenol (B47542) have demonstrated that halogenation significantly influences the hydrogen bonding preferences. mdpi.com These studies utilize linear infrared spectroscopy to probe the docking sites of phenol on the acetophenone derivatives, highlighting the delicate balance of intermolecular forces. mdpi.com

In another complex derivative containing a 4-chlorophenyl group, Hirshfeld surface analysis was employed to visualize and quantify intermolecular interactions. mdpi.com This analysis revealed that H⋯H contacts accounted for the most significant portion of the interactions, followed by N⋯H/H⋯N and O⋯H/H⋯O contacts, which are indicative of hydrogen bonding. mdpi.com The study also noted the absence of π⋯π stacking interactions. mdpi.com

The following tables summarize the crystallographic data for the related compound 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C14H10BrClO2 |

| Molecular Weight | 325.58 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 15.2653 (8) |

| b (Å) | 4.5541 (2) |

| c (Å) | 23.7336 (9) |

| β (°) | 129.135 (2) |

| Volume (ų) | 1279.80 (10) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.690 |

| Melting Point (K) | 387–388 |

| Parameter | Value |

|---|---|

| Radiation Type | Mo Kα |

| Temperature (K) | 200 |

| Measured Reflections | 15447 |

| Independent Reflections | 3040 |

| Reflections with I > 2σ(I) | 1953 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.125 |

| Goodness-of-fit on F² | 1.02 |

Computational Chemistry and Theoretical Insights into 1 4 Bromo 2 Chlorophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels, which in turn dictate the molecule's stability and how it will interact with other chemical species.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule. kpru.ac.th

For a molecule like 1-(4-bromo-2-chlorophenyl)ethanone, DFT would be used to establish the precise orientation of the acetyl group relative to the substituted phenyl ring. The stability of the molecule is directly related to its total electronic energy calculated by DFT. A lower total energy indicates a more stable structure. In studies of similar halogenated aromatic ketones, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G**), have shown excellent agreement between computed geometries and experimental data obtained from X-ray crystallography. kpru.ac.th

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comripublication.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as it is easier for it to undergo electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). MEP maps are color-coded, typically with red representing regions of high electron density (negative potential, prone to electrophilic attack) and blue representing regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow indicate areas of neutral or intermediate potential. kpru.ac.th

For this compound, an MEP analysis would likely reveal the following:

Negative Potential (Red): The area around the carbonyl oxygen atom would be strongly negative, making it a primary site for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Regions around the hydrogen atoms, particularly those on the methyl group, would exhibit a positive potential.

Intermediate Potential (Green/Yellow): The aromatic ring would show varied potential, influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

This mapping provides a clear, intuitive guide to how the molecule will interact with other reagents. kpru.ac.th

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and orbital interactions within a molecule. acadpubl.eu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with higher values indicating a stronger interaction. acadpubl.eumalayajournal.org

In an NBO analysis of this compound, key interactions would include:

Delocalization of lone pair electrons from the oxygen, chlorine, and bromine atoms into antibonding orbitals (π* or σ*) of the phenyl ring and carbonyl group.

Interactions between the π orbitals of the aromatic ring and the π* orbitals of the carbonyl group.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these properties for a proposed structure and comparing them to experimental data, chemists can confirm the identity and purity of a synthesized compound.

DFT methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), which are then converted into NMR chemical shifts. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These predicted spectra can be compared with experimental results to aid in the structural elucidation of complex molecules. For instance, theoretical calculations can help assign specific peaks in an experimental spectrum to the corresponding atoms or functional groups within the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While a single optimized geometry represents the lowest energy state, molecules are not static. They are flexible and can adopt various shapes or conformations, especially those with rotatable single bonds like the one connecting the acetyl group to the phenyl ring in this compound.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation would reveal the preferred rotational orientations (conformations) of the acetyl group and how the molecule behaves in different environments, such as in a solvent or at different temperatures. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers, which can be crucial for its chemical reactivity and biological activity. For a related compound, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, crystal structure analysis revealed a specific dihedral angle between the aromatic rings, and MD simulations could explore how this and other angles fluctuate in a solution. researchgate.net

Applications of 1 4 Bromo 2 Chlorophenyl Ethanone As a Versatile Synthetic Building Block

Utilization in Active Pharmaceutical Ingredient (API) Synthesis and Drug Development

1-(4-Bromo-2-chlorophenyl)ethanone serves as a pivotal starting material in the creation of diverse therapeutic agents. The presence of bromine and chlorine atoms, along with the ketone functional group, provides multiple reactive sites for chemists to build upon, leading to the development of novel drug candidates. nih.govgoogle.com

Precursor to Anti-inflammatory and Analgesic Agents

The scaffold of this compound is integral to the synthesis of molecules with potential anti-inflammatory and analgesic properties. Research has shown that derivatives of this compound are key intermediates for creating more complex molecules designed to treat pain and inflammation. cardiff.ac.ukjocpr.com A significant pathway involves using halogenated acetophenones to synthesize heterocyclic compounds, such as pyrazoles and triazoles, which are known to form the core of many anti-inflammatory and analgesic drugs. researchgate.netnih.gov For instance, studies on pyrazolin-5-one derivatives have demonstrated significant analgesic activity, with some compounds showing efficacy greater than reference drugs like acetylsalicylic acid. nih.gov Similarly, various 1,2,4-triazole (B32235) derivatives are recognized for their broad spectrum of biological activities, including analgesic and anti-inflammatory effects. researchgate.netresearchgate.net

Role in Anticancer Drug Candidates

In the field of oncology, this compound is a valuable building block for constructing novel anticancer agents. Its structure is particularly suited for synthesizing heterocyclic derivatives, such as those containing a 1,2,4-triazole ring, which are known to possess a wide range of biological activities, including anticancer properties. researchgate.netresearchgate.net The synthesis of these derivatives allows for the expansion of chemical libraries, providing researchers with a diverse set of molecules for screening against various cancer cell lines. researchgate.net This approach is fundamental to modern drug discovery, where a lead compound like this compound can be systematically modified to optimize its anticancer activity and selectivity.

Contribution to Personalized Medicine Approaches

The utility of this compound extends to the advanced field of personalized medicine, particularly in the development of targeted cancer therapies. Personalized medicine aims to tailor treatments to the specific genetic and molecular profiles of a patient's disease. nih.gov This requires the creation of highly specific drugs that can inhibit the particular proteins, such as kinases, that drive a cancer's growth. The development of these targeted therapies often relies on the ability to synthesize large libraries of diverse small molecules for screening. researchgate.net As a versatile intermediate, this compound facilitates the generation of such libraries. Its reactive nature allows for its incorporation into various molecular scaffolds, which can then be tested for inhibitory activity against specific biological targets identified in cancer cells, thereby contributing to the discovery of new drugs for genetically defined patient populations. nih.govnih.gov

Role in the Synthesis of Agrochemicals

The structural motifs present in this compound are also highly relevant in the agricultural sector. Halogenated aromatic compounds are a cornerstone in the development of modern crop protection agents due to the enhanced biological activity and stability conferred by the halogen atoms. nih.govgoogle.comuni-duesseldorf.de

Development of Pesticides and Herbicides

This compound serves as a key intermediate in the synthesis of new pesticides and herbicides. nih.govgoogle.com The halogenated acetophenone (B1666503) framework is a recognized feature in potent agrochemicals. nih.gov For example, research has demonstrated that halogen-substituted acetophenones are effective nematicides, capable of causing paralysis and death in root-knot nematodes that damage crops. nih.gov Furthermore, the 4-bromo-2-chlorophenyl moiety is found in the organophosphorus pesticide Profenofos, highlighting the importance of this specific substitution pattern in creating effective pest control agents. nih.gov The versatility of this building block allows chemists to design and synthesize novel active ingredients needed to address challenges such as pest resistance and the demand for more sustainable agricultural practices. nih.govuni-duesseldorf.de

Intermediate for Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals and agrochemicals, this compound is a valuable intermediate for producing a range of specialty chemicals and advanced materials. researchgate.net Its reactivity allows it to be a starting point for dyes, pigments, and polymers. The study of how halogenation affects the physical properties of acetophenone derivatives, such as their hydrogen bonding preferences, is crucial for designing materials with specific characteristics. nih.gov

The utility of related bromo-substituted ketones in the synthesis of components for advanced materials has been noted in scientific literature. For instance, a similar compound, 1-(4-Bromopyridin-2-yl)ethanone, is used in research to create ruthenium sensitizers for dye-sensitized solar cells, a technology in the field of renewable energy. frontierspecialtychemicals.com This illustrates the potential of this class of compounds, including this compound, to serve as precursors for functional materials with novel electronic and optical properties.

Applications in Polymer and Coating Science

The direct application of this compound in the formulation of polymers and coatings is not widely reported in publicly available scientific literature. The compound is not commonly listed as a standard monomer for polymerization, a photoinitiator for curing processes, or an additive for modifying the properties of coatings.

However, its chemical structure suggests potential for modification into functional molecules relevant to polymer science. For instance, the ketone functionality could be converted to a polymerizable group, or the aromatic halide could be used for cross-coupling reactions to create more complex monomers. Such derivatives, though not directly employing this compound, would utilize it as a key starting material. Further research would be required to explore these synthetic pathways and the properties of any resulting polymeric materials.

Exploration in Non-Linear Optical (NLO) Materials

The exploration of this compound as a precursor for non-linear optical (NLO) materials is a more documented area of research, primarily through its use in the synthesis of chalcone (B49325) derivatives. Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a well-established class of organic NLO materials. Their NLO properties arise from the delocalized π-electron system that connects a donor and an acceptor group across the molecule.

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted benzaldehyde (B42025) in the presence of a base. ripublication.comnih.gov In this context, this compound can serve as the acetophenone precursor. The bromo and chloro substituents on the phenyl ring can act as electron-withdrawing groups, influencing the electronic properties of the resulting chalcone and, consequently, its NLO response.

The NLO properties of chalcones, such as their second harmonic generation (SHG) efficiency, are highly dependent on the specific donor and acceptor groups attached to the aromatic rings. Research has shown that by carefully selecting the substituents, the NLO response can be fine-tuned. For example, the introduction of strong electron-donating groups on the benzaldehyde-derived part of the chalcone and electron-withdrawing groups on the acetophenone-derived part can enhance the second-order NLO properties.

Table 1: Non-Linear Optical Properties of Representative Chalcone Derivatives

| Chalcone Derivative | Synthesis Method | Key Findings on NLO Properties |

| (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | The second harmonic generation (SHG) efficiency was found to be 1.26 times that of urea, indicating a strong NLO response. The compound has a UV cut-off wavelength at 430 nm. ripublication.com |

| (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | Claisen-Schmidt Condensation | This parent chalcone molecule was reported to have moderate NLO properties. Derivatives were synthesized to tune these properties through push-pull configurations. researchgate.net |

| General Chalcone Derivatives | Claisen-Schmidt Condensation | Chalcones are a family of cross-conjugated NLO chromophores that exhibit good SHG efficiency and transparency. Their physico-chemical properties can be fine-tuned by selecting appropriate molecular components. ripublication.com |

| Brominated Chalcone Derivatives | Bromination of Chalcone | The introduction of bromine atoms into the chalcone structure can be studied for its effect on the optoelectronic properties, which are relevant for applications in organic electronic devices. |

The synthesis of these NLO-active chalcones underscores the utility of substituted acetophenones like this compound as versatile synthetic building blocks. The halogen substituents on the phenyl ring of this precursor can be further modified, offering a route to a wide array of chalcone derivatives with tailored NLO properties for various photonic applications.

Research on Biological Activities and Structure Activity Relationships of 1 4 Bromo 2 Chlorophenyl Ethanone Derived Analogues

In Vitro and In Vivo Biological Screening of Derivatives.mdpi.comresearchgate.net

Derivatives synthesized from precursors like halogenated acetophenones have been subjected to a variety of biological screening tests to determine their therapeutic potential. These investigations are crucial in identifying lead compounds for further development.

Antimicrobial Efficacy Studies.researchgate.netfrontiersin.org

A significant area of investigation for derivatives of halogenated acetophenones has been their efficacy against a range of microbial pathogens. Research has demonstrated that the introduction of heterocyclic moieties, such as triazoles, to the acetophenone (B1666503) scaffold can lead to potent antimicrobial agents.

For instance, studies on conazole and Mannich base derivatives synthesized from 2-bromo-1-(4-chlorophenyl)ethanone have shown promising antimicrobial activity. researchgate.net These compounds were tested against a panel of bacteria and fungi, revealing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the range of 0.24 to 3.9 µg/mL against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.net

Another study on a novel β-ketosulfone derivative, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated potent antifungal activity, particularly against various Candida species. frontiersin.orgnih.govnih.gov The majority of clinical C. albicans strains tested showed MIC values ranging from 0.00195 to 0.0078 μg/mL. frontiersin.orgnih.govnih.gov

Below is an interactive data table summarizing the antimicrobial activity of representative derivatives.

| Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| Mannich Base of Triazole | Escherichia coli | 0.24 - 3.9 | researchgate.net |

| Mannich Base of Triazole | Staphylococcus aureus | 0.24 - 3.9 | researchgate.net |

| Mannich Base of Triazole | Pseudomonas aeruginosa | 0.24 - 3.9 | researchgate.net |

| Mannich Base of Triazole | Enterococcus faecalis | 0.24 - 3.9 | researchgate.net |

| Mannich Base of Triazole | Bacillus cereus | 0.24 - 3.9 | researchgate.net |

| Mannich Base of Triazole | Candida albicans | 0.24 - 3.9 | researchgate.net |

| Mannich Base of Triazole | Saccharomyces cerevisiae | 0.24 - 3.9 | researchgate.net |

| β-ketosulfone Derivative | Candida albicans (clinical isolates) | 0.00195 - 0.0078 | frontiersin.orgnih.govnih.gov |

Enzyme Inhibition and Receptor Modulation Studies.

The biological activity of many compounds stems from their ability to interact with specific enzymes or receptors. While direct studies on enzyme inhibition by derivatives of 1-(4-bromo-2-chlorophenyl)ethanone are not widely available, the classes of compounds synthesized from related precursors are known to target specific enzymes.

For example, conazole derivatives, which can be synthesized from halogenated acetophenones, are a well-known class of antifungal agents that function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death. It is plausible that triazole derivatives originating from this compound could exhibit a similar mechanism of action.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Derived Compounds.nih.gov

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For derivatives of halogenated acetophenones, SAR and SPR studies have provided valuable insights into how different structural modifications influence their efficacy.

Impact of Halogen and Acetophenone Moiety Modifications on Bioactivity.

The presence, type, and position of halogen atoms on the phenyl ring of acetophenone derivatives play a critical role in their biological activity. Halogens can influence the lipophilicity, electronic properties, and metabolic stability of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

In a series of new azole derivatives containing a 1,2,3-triazole moiety, it was found that halogen atoms (Br, F) on the benzene (B151609) ring of the acetophenone fragment were conducive to the antifungal activity. nih.gov This suggests that the electron-withdrawing nature and the size of the halogen atom can significantly impact the binding of the molecule to its target.

Bioisosteric Replacements and Their Biological Implications.

Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

In the context of derivatives of this compound, various bioisosteric replacements could be envisioned. For example, the bromine atom could be replaced with other halogens like chlorine or fluorine, or with other electron-withdrawing groups such as a trifluoromethyl group. These changes would subtly alter the electronic and steric properties of the molecule, potentially leading to improved biological activity. Similarly, the chlorophenyl ring could be replaced by other aromatic or heteroaromatic systems to explore new interactions with biological targets.

Mechanistic Elucidation of Biological Actions at the Molecular Level.

Elucidating the precise molecular mechanism by which a compound exerts its biological effect is a key step in its development as a drug. For the derivatives of halogenated acetophenones, the mechanism of action is often linked to the specific class of compounds they belong to.

As previously mentioned, triazole derivatives, which can be synthesized from 2-bromo-1-(4-chlorophenyl)ethanone, are known to inhibit the fungal enzyme lanosterol 14α-demethylase. researchgate.netnih.gov This inhibition is a well-established mechanism for antifungal activity.

For other classes of derivatives, the mechanism may be different. For example, some antimicrobial compounds act by disrupting the bacterial cell membrane, inhibiting protein synthesis, or interfering with nucleic acid replication. Further studies, such as molecular docking and enzymatic assays, would be necessary to determine the specific molecular targets of novel derivatives of this compound. Computational studies can provide initial hypotheses about the binding modes of these compounds to their putative targets, which can then be validated experimentally.

Future Perspectives and Emerging Trends in the Research of 1 4 Bromo 2 Chlorophenyl Ethanone

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is revolutionizing how new compounds are discovered and how their synthetic routes are optimized. researchgate.net For 1-(4-Bromo-2-chlorophenyl)ethanone and its derivatives, these technologies offer significant potential to accelerate research and development.

Furthermore, ML algorithms can predict the properties and bioactivities of hypothetical derivatives of this compound. By training models on existing structure-activity relationship (SAR) data, researchers can computationally screen vast virtual libraries of potential derivatives to identify candidates with a high probability of interacting with a specific biological target. This predictive capability significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to be successful, focusing laboratory efforts on the most promising candidates. Observational studies on the use of AI/ML in evidence synthesis have shown the potential for these tools to improve production efficiency. researchgate.net

The application of AI extends to the automation of the synthesis process itself. youtube.com Robotic systems, guided by AI, can execute complex multi-step syntheses, including the purification and analysis of intermediates and final products. youtube.com This not only increases throughput but also enhances the reproducibility and reliability of the synthetic process.

Continued Advancements in Sustainable and Eco-Friendly Production Technologies

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. ignited.in This has spurred significant research into eco-friendly methods for synthesizing aromatic ketones like this compound.

One of the most promising areas is the use of biocatalysis. Enzymes and whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), are being explored as catalysts for reactions like the reduction of acetophenones. ignited.in These biocatalytic methods offer high selectivity and operate under mild conditions (room temperature and neutral pH), significantly reducing energy consumption and the formation of byproducts. ignited.in While traditional chemical reductions often rely on hazardous reagents, biocatalysis utilizes renewable resources and generates less waste. ignited.in Another approach involves enzymatic synthesis using transaminases, which can be affected by product inhibition, requiring methods like direct extraction to enhance yield. ucl.ac.ukucl.ac.uk

Another avenue of green chemistry is the development and use of eco-friendly catalysts for reactions like the Fries rearrangement, which is used to synthesize hydroxyacetophenones. researchgate.net Instead of traditional Lewis acids like aluminum chloride (AlCl₃), which are corrosive and generate significant waste, researchers are investigating solid acid catalysts like p-toluene sulphonic acid (PTSA) that are more stable, biodegradable, and can be easily recovered and reused. researchgate.net The development of continuous flow processes for acetophenone (B1666503) production, which can reduce reaction times and increase volume productivity, also contributes to more sustainable manufacturing. nih.gov These advancements pave the way for producing this compound and its precursors in a more environmentally responsible manner.

Exploration of Novel Therapeutic Targets and Material Applications for Derivatives

While this compound is primarily an intermediate, its derivatives hold significant potential for novel applications in medicine and materials science. The unique substitution pattern of a bromo and a chloro group on the phenyl ring provides a versatile scaffold for creating a diverse library of new molecules.

In the realm of medicinal chemistry, derivatives of halogenated acetophenones are known to be precursors to various heterocyclic compounds with a wide range of biological activities. For instance, 1,2,4-triazole (B32235) derivatives have demonstrated antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties. mdpi.com The synthesis of Mannich bases, which are versatile intermediates, from ketone precursors can lead to compounds with significant antimicrobial and antifungal activities. researchgate.net By using this compound as a starting material, researchers can synthesize novel triazole or Mannich base derivatives and screen them against a battery of therapeutic targets. The exploration of ketone bodies and their derivatives has also opened up new avenues in understanding their role in health and disease, with potential applications in treating metabolic and neurodegenerative disorders. fisiologiadelejercicio.comnih.govnih.govfrontiersin.org

In material science, ketones and their derivatives are fundamental building blocks for a variety of materials. news-medical.net The reactivity of the ketone functional group and the potential for functionalization of the aromatic ring make derivatives of this compound interesting candidates for the development of new polymers, resins, and other advanced materials. Their halogenated nature could impart specific properties such as flame retardancy or altered electronic characteristics. Recent breakthroughs have expanded the possibilities for modifying ketones and esters, making them more accessible for creating molecules with greater precision and functionality for applications in drug discovery, agrochemicals, and materials science. news-medical.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.